Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-1H-benzimidazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-15-11(14)10-12-8-6-4-5-7(2)9(8)13-10/h4-6H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYJJQBVBLBFFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2N1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Cyclization of o-Phenylenediamine Derivatives with Carboxylic Acid Esters
One of the most established methods for synthesizing benzimidazole derivatives, including ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate, involves the condensation of o-phenylenediamine or its substituted derivatives with carboxylic acid derivatives or their equivalents.
- Procedure : The reaction typically proceeds by heating o-phenylenediamine with this compound precursors or esters in acidic or neutral media, sometimes using urea or other carbonyl sources to facilitate cyclization.
- Example : Fatima Doğanç et al. synthesized methyl 1H-benzimidazole-5-carboxylate derivatives by reacting o-phenylenediamine derivatives with urea, followed by conversion to esters using ethyl acetate (EtOAc) and purification by recrystallization or chromatography. The methyl group at the 4-position was introduced via substitution reactions post-cyclization.
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Cyclization | o-Phenylenediamine + urea, heat | Formation of benzimidazole core |
| Esterification | Ethyl acetate, acid catalyst | Conversion to ethyl ester at position 2 |
| Substitution | 4-Methylpiperidine in DMF, 110°C, 8 h | Introduction of methyl substituent at position 4 |
ZnO Nanoparticle-Catalyzed Eco-Friendly Synthesis
A recent green chemistry approach utilizes zinc oxide nanoparticles (ZnO NPs) as catalysts for the synthesis of benzimidazole derivatives, offering an environmentally benign alternative with good yields.
- Mechanism : ZnO NPs facilitate the condensation of o-phenylenediamine with carboxylic acid derivatives under mild conditions.
- Key Findings : In a study, the formation of 1H-benzimidazole moiety was confirmed by characteristic ^1H NMR signals (e.g., NH proton at ~12.98 ppm). Subsequent esterification with ethanol and sulfuric acid yielded ethyl esters analogous to this compound.
| Parameter | Observation |
|---|---|
| Catalyst | ZnO nanoparticles |
| Reaction Medium | Ethanol with catalytic H2SO4 |
| Characterization | ^1H NMR: NH at 12.98 ppm, ester CH2/CH3 at 4.37/1.35 ppm |
| Yield | Moderate to good |
Synthesis via Isothiocyanate and Benzene-1,2-diamine Coupling Followed by Cyclization
Advanced synthetic strategies involve coupling isothiocyanate derivatives with benzene-1,2-diamines, followed by intramolecular cyclization mediated by carbodiimide reagents.
- Methodology : The coupling forms thiourea intermediates, which cyclize under the action of N,N′-diisopropylcarbodiimide (DIC) to yield benzimidazole derivatives.
- Advantages : This method allows for structural diversity and functional group tolerance, including the introduction of ester groups at the C-2 position and methyl substituents at C-4.
- Example : Recent work by medicinal chemists demonstrated scalable synthesis of 1H-benzo[d]imidazole-2-carboxylate derivatives using this approach, improving yields and allowing for further functionalization.
| Step | Reagents/Conditions | Product/Notes |
|---|---|---|
| Coupling | Isothiocyanate + benzene-1,2-diamine | Thiourea intermediate |
| Cyclization | DIC-mediated intramolecular cyclization | Benzimidazole core formation |
| Functionalization | Substituent introduction at C-4 and C-2 | Methyl and ethyl ester groups installed |
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Classical Cyclization | o-Phenylenediamine + urea + EtOAc, heat | Well-established, straightforward | Moderate yields, harsh conditions |
| ZnO Nanoparticle Catalysis | ZnO NPs, ethanol, H2SO4 | Eco-friendly, mild conditions | Catalyst preparation required |
| Isothiocyanate Coupling + DIC | Isothiocyanate + benzene-1,2-diamine + DIC | High yield, scalable, diverse | Multi-step, requires carbodiimide |
| Patent Low-Cost Synthesis | Benzylation, esterification, acetoxylation steps | Cost-effective, high yield | Complexity in multi-step process |
Research Findings and Characterization
- NMR Spectroscopy : Consistent ^1H NMR signals for benzimidazole NH (~11-13 ppm), aromatic protons (7-8 ppm), ethyl ester protons (quartet ~4.2 ppm, triplet ~1.3 ppm), and methyl substituents (~2.5 ppm) confirm successful synthesis.
- Crystallographic Data : Single-crystal X-ray diffraction studies on related benzimidazole derivatives confirm the planar benzimidazole ring system and ester substitution at C-2 position.
- Yield and Purity : Reported yields vary from moderate (50-65%) to high (>80%) depending on the method and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate is a molecule with applications spanning chemistry, biology, medicine, and industry. Its primary use is as a building block in synthesizing more complex molecules. Research suggests that it may act as an enzyme inhibitor or receptor modulator in biological systems. The compound has also been explored for its potential antimicrobial, antifungal, and anticancer properties. Additionally, it is used in developing new materials and catalysts.
Scientific Research Applications
Chemistry
- Building Block for Synthesis this compound serves as a fundamental building block in synthesizing complex molecules. Its structure allows for various chemical modifications and linkages, making it valuable in creating diverse chemical compounds.
- Reaction Conditions and Synthetic Routes Synthesis typically involves cyclization of precursors under specific conditions, such as reacting 4-methyl-1H-benzo[d]imidazole with ethyl chloroformate in the presence of a base like triethylamine under reflux conditions. Purification is often achieved through recrystallization. Industrial production employs similar methods on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. Optimization of reaction conditions—temperature, pressure, and solvent choice—can further improve synthesis scalability.
- Potential Transformations Oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols. Substitution reactions can produce N-alkyl or N-acyl derivatives.
Biology
- Enzyme Inhibition and Receptor Modulation The compound is investigated for its potential to inhibit enzymes or modulate receptor functions within biological systems. Its mechanism of action involves interaction with specific molecular targets, which can vary depending on the application and context.
- Interaction Studies Interaction studies focus on its binding affinity to biological targets. These studies are crucial for understanding the mechanism of action and optimizing the compound's efficacy.
Medicine
- Antimicrobial, Antifungal, and Anticancer Properties this compound has been explored for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.
Industry
- Development of New Materials and Catalysts The compound is utilized in developing new materials and catalysts, highlighting its versatility in industrial applications.
Table of Applications
| Application | Description |
|---|---|
| Chemical Synthesis | Serves as a building block for creating more complex molecules. |
| Biological Research | Explored for its potential as an enzyme inhibitor or receptor modulator. |
| Medicinal Chemistry | Investigated for antimicrobial, antifungal, and anticancer properties. |
| Materials Science | Used in the development of new materials and catalysts. |
| Pharmaceutical Development | Interaction studies to understand the mechanism of action and optimize efficacy. |
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The structural diversity of benzimidazole carboxylates arises from substituent type, position, and ring saturation. Key analogs include:
Physicochemical Properties
- Crystallography : The dichloro derivative () exhibits a C=O bond length of 1.197 Å, consistent with typical ester carbonyls.
- Spectroscopy : IR spectra of ethyl 1-cyclopentane-1H-benzo[d]imidazole-2-carboxylate show a carbonyl stretch at 1720 cm⁻¹, while ¹H NMR reveals ethyl ester singlets at δ 1.15 and 4.30 ppm .
- Solubility and Reactivity : Bulky substituents (e.g., butyl, methoxyphenyl) reduce solubility in polar solvents but enhance lipophilicity, favoring membrane permeability .
Biological Activity
Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial, antifungal, and anticancer agent, along with its mechanisms of action and structure-activity relationships (SAR).
Chemical Structure and Properties
This compound features a benzimidazole ring with an ethyl ester functional group. Its molecular formula is , with a molecular weight of approximately 219.25 g/mol. The compound exhibits solubility in organic solvents such as dichloromethane and ethyl acetate, but limited solubility in water.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties, particularly against various bacterial strains. A comparative analysis of its activity against Gram-positive and Gram-negative bacteria revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 12.5 µg/ml | Bactericidal |
| Bacillus cereus | 6.25 µg/ml | Bacteriostatic |
| Escherichia coli | 25 µg/ml | Bacteriostatic |
The compound displayed strong activity against MRSA strains, indicating its potential as a therapeutic agent in treating resistant infections .
Antifungal Activity
While the compound has shown promising antibacterial effects, its antifungal activity appears limited. Studies indicate that this compound did not exhibit significant antifungal properties against common pathogens such as Candida albicans and Aspergillus niger in vitro . This suggests that further modifications may be necessary to enhance its efficacy against fungal infections.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that the compound inhibits tumor growth by interfering with cell cycle progression. For instance, in studies involving T-47D breast cancer cells, treatment with the compound resulted in:
- Increased S-phase : From 14% to 18%
- Increased G1 phase : From 29% to 31%
- Decreased G2 phase : From 8% to 6%
These changes suggest that the compound may act as a kinase inhibitor, preventing cancer cells from progressing through the cell cycle and thus inhibiting proliferation .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors. It is hypothesized that the compound may bind to active sites on target proteins, inhibiting their function or modulating their activity. This interaction is crucial for understanding its therapeutic potential and optimizing its design for enhanced efficacy.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example, variations in substituents on the benzimidazole ring have been shown to affect binding affinity and overall potency against different biological targets. Compounds with longer linkers or additional functional groups may exhibit improved flexibility and conformational adaptability, enhancing their ability to fit into binding sites on target proteins .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with carbonyl-containing reagents. For example, outlines a four-step protocol:
Synthesis of 1H-benzo[d]imidazole-2-thiol using o-phenylenediamine, KOH, and CS₂ in ethanol.
Hydrazine hydrate treatment to form 2-hydrazinyl-1H-benzo[d]imidazole.
Condensation with sodium cyanate and glacial acetic acid to yield hydrazinecarboxamide intermediates.
Final reaction with aromatic aldehydes/ketones.
- Characterization : IR spectroscopy (e.g., S-H stretch at 2634 cm⁻¹, N-H at 3395 cm⁻¹), ¹H/¹³C NMR (δ12.31 for S-H, δ151.93 for N=C-N), and ESI-MS for molecular ion validation .
Q. How can structural discrepancies in crystallographic data be resolved during refinement?
- Methodology : Use SHELX software (e.g., SHELXL for refinement, SHELXS for structure solution) to handle twinned or high-resolution data. demonstrates its application in resolving dichloro-substituted derivatives, with CCDC deposition (e.g., 1538327) for validation .
- Best Practices : Cross-validate with Mercury CSD 2.0 for packing pattern analysis and void visualization .
Q. What analytical techniques are critical for confirming the purity of synthesized derivatives?
- Methodology :
- Elemental Analysis : Deviations ≤ ±0.4% from theoretical values.
- Chromatography : HPLC (≥98% purity, as in ).
- Spectroscopy : IR/NMR for functional groups, mass spectrometry for molecular weight confirmation .
Advanced Research Questions
Q. How can computational modeling predict the solvation effects on this compound’s reactivity?
- Methodology : Apply the C-PCM solvation model (Gaussian-based) to compute energies, geometries, and electronic properties in solution. highlights its use for large systems via fast multipole method (FMM) to ensure linear scaling .
- Validation : Compare computed vs. experimental dipole moments and solvation free energies.
Q. What strategies address contradictions in biological activity data for benzimidazole derivatives?
- Methodology :
In-silico Docking : Use AutoDock or Schrödinger Suite to assess binding modes (e.g., EGFR inhibition in ).
ADMET Analysis : Evaluate pharmacokinetics (e.g., logP, bioavailability) and toxicity profiles.
Experimental Cross-check : Validate docking results with in vitro assays (e.g., cytotoxicity in ) .
Q. How do substituent variations impact crystallographic packing and intermolecular interactions?
- Methodology :
- X-ray Diffraction : Resolve structures (e.g., C11H12Cl2N2O2 in ) and analyze hydrogen bonding (e.g., N-H⋯O).
- Mercury CSD Analysis : Compare packing motifs (e.g., π-π stacking, halogen bonds) across derivatives .
Q. What reaction optimization techniques improve yields in multi-step syntheses?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
